molecular formula C9H8BrN3OS B1617251 5-((4-Bromophenoxy)methyl)-1,3,4-thiadiazol-2-amine CAS No. 299441-95-5

5-((4-Bromophenoxy)methyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B1617251
CAS No.: 299441-95-5
M. Wt: 286.15 g/mol
InChI Key: QLEKCJLMKSQPTG-UHFFFAOYSA-N
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Description

5-((4-Bromophenoxy)methyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a thiadiazole ring substituted with a bromophenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Bromophenoxy)methyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-bromophenol with chloromethyl methyl ether to form 4-bromophenoxymethyl chloride. This intermediate is then reacted with 2-amino-1,3,4-thiadiazole under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-((4-Bromophenoxy)methyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of azides or thiocyanates.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-((4-Bromophenoxy)methyl)-1,3,4-thiadiazol-2-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The thiadiazole ring and bromophenoxy group may play a crucial role in its binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((4-Bromophenoxy)methyl)-1,3,4-thiadiazol-2-amine is unique due to its specific combination of a thiadiazole ring and a bromophenoxy methyl group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3OS/c10-6-1-3-7(4-2-6)14-5-8-12-13-9(11)15-8/h1-4H,5H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLEKCJLMKSQPTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=NN=C(S2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351854
Record name 5-((4-Bromophenoxy)methyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299441-95-5
Record name 5-((4-Bromophenoxy)methyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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